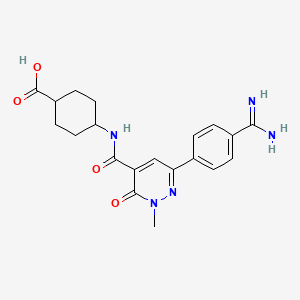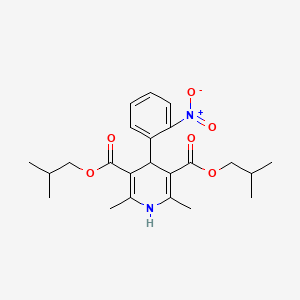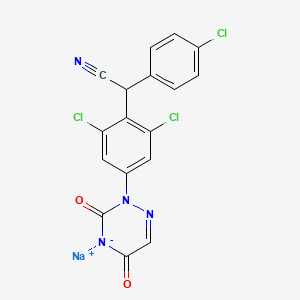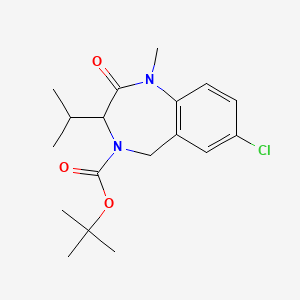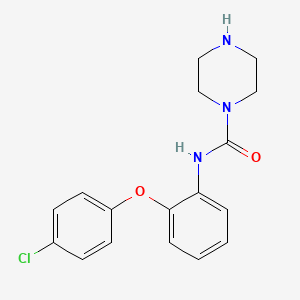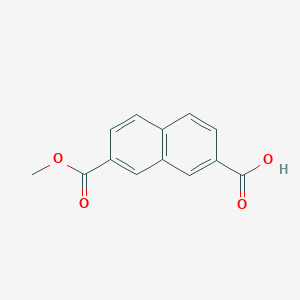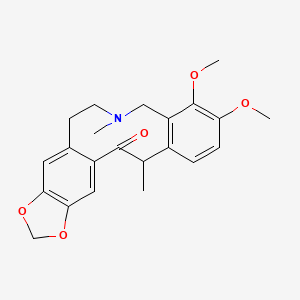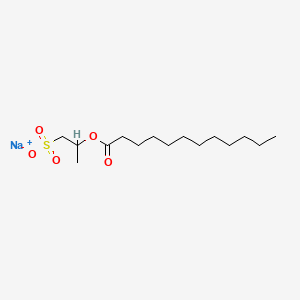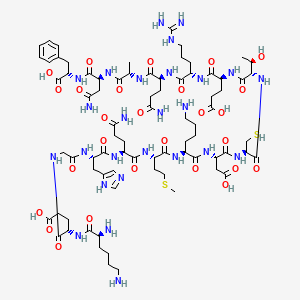
L-Phenylalanine, L-lysyl-L-alpha-glutamylglycyl-L-histidyl-L-glutaminyl-L-methionyl-L-lysyl-L-alpha-aspartyl-L-cysteinyl-L-threonyl-L-alpha-glutamyl-L-arginyl-L-glutaminyl-L-alanyl-L-asparaginyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Phenylalanine, L-lysyl-L-alpha-glutamylglycyl-L-histidyl-L-glutaminyl-L-methionyl-L-lysyl-L-alpha-aspartyl-L-cysteinyl-L-threonyl-L-alpha-glutamyl-L-arginyl-L-glutaminyl-L-alanyl-L-asparaginyl- is a complex peptide composed of multiple amino acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. The latter method involves the insertion of a gene encoding the peptide into a host organism, such as Escherichia coli, which then expresses the peptide. This method is advantageous for producing large quantities of the peptide with high purity.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic reagents such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of biomaterials and drug delivery systems.
作用機序
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, the peptide may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
L-Phenylalanyl-L-proline: Another peptide with similar amino acid composition but different sequence and properties.
L-Phenylalanine: A simpler amino acid that serves as a building block for more complex peptides.
Uniqueness
The uniqueness of L-Phenylalanine, L-lysyl-L-alpha-glutamylglycyl-L-histidyl-L-glutaminyl-L-methionyl-L-lysyl-L-alpha-aspartyl-L-cysteinyl-L-threonyl-L-alpha-glutamyl-L-arginyl-L-glutaminyl-L-alanyl-L-asparaginyl- lies in its specific sequence and structure, which confer unique biochemical properties and potential applications. Its ability to form specific interactions with molecular targets makes it a valuable tool in research and therapeutic development.
特性
CAS番号 |
119400-72-5 |
|---|---|
分子式 |
C78H124N26O27S2 |
分子量 |
1922.1 g/mol |
IUPAC名 |
(4S)-5-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C78H124N26O27S2/c1-38(63(116)100-51(32-57(84)108)73(126)102-53(77(130)131)30-40-12-5-4-6-13-40)91-66(119)46(17-21-55(82)106)96-67(120)44(16-11-28-88-78(85)86)95-70(123)48(20-24-60(112)113)99-76(129)62(39(2)105)104-75(128)54(36-132)103-74(127)52(33-61(114)115)101-68(121)43(15-8-10-27-80)94-71(124)49(25-29-133-3)98-69(122)47(18-22-56(83)107)97-72(125)50(31-41-34-87-37-90-41)92-58(109)35-89-65(118)45(19-23-59(110)111)93-64(117)42(81)14-7-9-26-79/h4-6,12-13,34,37-39,42-54,62,105,132H,7-11,14-33,35-36,79-81H2,1-3H3,(H2,82,106)(H2,83,107)(H2,84,108)(H,87,90)(H,89,118)(H,91,119)(H,92,109)(H,93,117)(H,94,124)(H,95,123)(H,96,120)(H,97,125)(H,98,122)(H,99,129)(H,100,116)(H,101,121)(H,102,126)(H,103,127)(H,104,128)(H,110,111)(H,112,113)(H,114,115)(H,130,131)(H4,85,86,88)/t38-,39+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,62-/m0/s1 |
InChIキー |
JZCNZKYQBJKBMM-MTNZBRKKSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N)O |
正規SMILES |
CC(C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


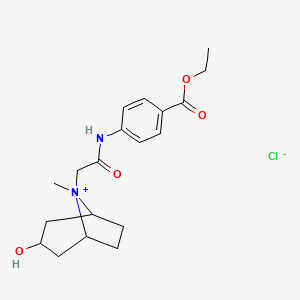
![2-[4-[(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-1-enyl]-5-methylpyrazol-1-yl]pyrimidine](/img/structure/B12771238.png)
